molecular formula C14H17N5 B12263266 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B12263266
M. Wt: 255.32 g/mol
InChI Key: YKCQIXHMKJFXOK-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and an azetidine ring linked to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the azetidine ring. The final step involves the attachment of the imidazole moiety.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a ring-closing reaction of a suitable amine precursor.

    Imidazole Attachment: The final step involves the alkylation of the azetidine ring with an imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole moiety or the pyrimidine ring using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, altering their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression. The azetidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide

Uniqueness

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of a cyclopropyl group, an azetidine ring, and an imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

2-cyclopropyl-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine

InChI

InChI=1S/C14H17N5/c1-2-12(1)14-16-4-3-13(17-14)19-8-11(9-19)7-18-6-5-15-10-18/h3-6,10-12H,1-2,7-9H2

InChI Key

YKCQIXHMKJFXOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CC(C3)CN4C=CN=C4

Origin of Product

United States

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